

Spectroscopic Analysis of Diisopentyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name:	Diisopentyl sulfide
CAS No.:	544-02-5
Cat. No.:	B1583518

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Introduction

Diisopentyl sulfide (also known as isoamyl sulfide), with the chemical formula $C_{10}H_{22}S$, is a thioether that finds applications in various chemical syntheses and as a flavoring agent.[1] Its structural elucidation and quality control rely heavily on spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of **diisopentyl sulfide**, offering insights for researchers, scientists, and professionals in drug development. The document is structured to provide not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectroscopic data. **Diisopentyl sulfide** is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Predicted 1H NMR signal correlations for **diisopentyl sulfide**.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **diisopentyl sulfide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm). [2]
- 2. Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field. [3]
- 3. Acquisition Parameters:
 - Spectrometer Frequency: 300-500 MHz.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Part 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ^{13}C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts for **diisopentyl sulfide** are presented below. These values are estimated based on data from similar alkyl sulfides and the known effects of substituents on carbon chemical shifts. [4]

Carbon	Predicted Chemical Shift (δ , ppm)
C α	~35 - 40
C β	~38 - 43
C γ	~27 - 32
C δ	~22 - 25

| C δ | ~22 - 25 |

Interpretation of the ^{13}C NMR Spectrum

The symmetry of **diisopentyl sulfide** results in a simplified ^{13}C NMR spectrum with only four expected signals.

- C α (~35 - 40 ppm): These are the carbons directly bonded to the sulfur atom. The electronegativity of sulfur causes a downfield shift compared to a typical alkane carbon.
- C β (~38 - 43 ppm): The chemical shift of these carbons is influenced by their proximity to the sulfur atom (β -effect).
- C γ (~27 - 32 ppm): This methine carbon is further from the sulfur atom, and its chemical shift is in the typical range for a methine carbon in an alkyl chain.
- C δ (~22 - 25 ppm): These are the carbons of the four equivalent methyl groups, appearing at the most upfield position in the spectrum.

To further aid in the assignment of the signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons.

Experimental Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of ^{13}C . [3]2. **Instrument Setup:** The setup is similar to that for ^1H NMR, with locking and shimming performed on the deuterium signal.

- Acquisition Parameters:
 - Spectrometer Frequency: 75-125 MHz.
 - Pulse Program: A standard proton-decoupled pulse sequence.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons, though none are present in **diisopentyl sulfide**).
 - Number of Scans: Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table lists the predicted characteristic infrared absorption frequencies for **diisopentyl sulfide**.

Wavenumber (cm^{-1})	Vibration	Intensity
2960-2850	C-H stretch (alkane)	Strong
1470-1450	C-H bend (CH_2)	Medium
1385-1365	C-H bend (CH_3)	Medium
750-600	C-S stretch	Weak to Medium

Interpretation of the IR Spectrum

The IR spectrum of **diisopentyl sulfide** is expected to be relatively simple, dominated by the absorptions of the hydrocarbon backbone.

- C-H Stretching ($2960\text{-}2850\text{ cm}^{-1}$): A strong and complex absorption band in this region is characteristic of the C-H stretching vibrations of the methyl (CH_3) and methylene (CH_2) groups in the isopentyl chains. [5]* C-H Bending ($1470\text{-}1365\text{ cm}^{-1}$): Medium intensity bands corresponding to the bending vibrations of the CH_2 and CH_3 groups will be present in this region.
- C-S Stretching ($750\text{-}600\text{ cm}^{-1}$): The C-S stretching vibration typically gives rise to a weak to medium intensity absorption in the fingerprint region of the spectrum. [6]Its identification can sometimes be challenging due to the presence of other absorptions in this region.

Experimental Protocol for IR Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of pure **diisopentyl sulfide** onto a clean, dry salt plate (e.g., NaCl or KBr). [7] * Place a second salt plate on top of the first to create a thin liquid film between the plates. [8] * Mount the "sandwich" in the spectrometer's sample holder.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment to subtract atmospheric absorptions (e.g., CO_2 , H_2O).
- Acquisition:
 - Place the sample holder in the instrument's beam path.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of **diisopentyl sulfide**. The ^1H and ^{13}C NMR spectra are simplified due to the molecule's symmetry, and the key signals can be readily assigned based on established chemical shift principles. The IR spectrum is dominated by alkane C-H vibrations, with the characteristic C-S stretch appearing in the fingerprint region. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident structural verification and quality assessment.

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